molecular formula C12H18N2O3S B14830092 N-(4-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide

Cat. No.: B14830092
M. Wt: 270.35 g/mol
InChI Key: XDOPIZBFBQSZFX-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with cyclopropoxy and isopropyl groups

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-propan-2-ylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)10-6-12(17-9-4-5-9)11(7-13-10)14-18(3,15)16/h6-9,14H,4-5H2,1-3H3

InChI Key

XDOPIZBFBQSZFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide typically involves multiple steps. One common method includes the cyclopropanation of a suitable pyridine derivative followed by sulfonamide formation. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the sulfonamide group, resulting in different reduced forms of the compound.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide
  • N-(4-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide

Comparison: Compared to its similar compounds, N-(4-Cyclopropoxy-6-isopropylpyridin-3-YL)methanesulfonamide has unique structural features that may confer distinct chemical and biological properties. For example, the position of the cyclopropoxy and isopropyl groups on the pyridine ring can influence the compound’s reactivity and interaction with molecular targets.

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